2-benzoylfluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoylfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)20(22)18(16)12-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFKQOLPYOCWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167465 | |
| Record name | 2-Benzoyl-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16275-68-6 | |
| Record name | 2-Benzoyl-9H-fluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016275686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoyl-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzoylfluoren 9 One and Its Precursors
Classic Synthetic Approaches to Fluorenone Systems
The fluorenone core is a common motif in materials science and medicinal chemistry, and numerous methods for its synthesis have been developed over the years. researchgate.net Classic approaches often involve the oxidation of fluorene (B118485) or the cyclization of biphenyl (B1667301) derivatives. For instance, the oxidation of fluorene using oxidizing agents like chromium trioxide in acetic acid or sodium dichromate in sulfuric acid has been a long-standing method. Another traditional route is the intramolecular cyclization of 2-carboxybiphenyl derivatives, often through the formation of an acyl chloride followed by a Friedel-Crafts reaction. researchgate.net These foundational methods have paved the way for more targeted and efficient syntheses of substituted fluorenones like 2-benzoylfluoren-9-one.
Targeted Synthesis of this compound: Strategies and Reagents
The direct introduction of a benzoyl group onto the fluorenone skeleton at the 2-position requires specific synthetic strategies to ensure the desired regioselectivity.
Friedel-Crafts Acylation Routes to Benzoylfluorenes
Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for introducing acyl groups onto aromatic rings. sigmaaldrich.comnih.gov In the context of this compound synthesis, this reaction can be applied to either fluorene or fluorenone itself. The reaction typically employs an acylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. saskoer.ca This acylium ion then attacks the electron-rich aromatic ring of fluorene or fluorenone. The choice of solvent can influence the reaction's outcome, with solvents like carbon disulfide and dichloroethane being commonly used. ruc.dk
Table 1: Key Reagents in Friedel-Crafts Acylation for Benzoylfluorene Synthesis
| Reagent | Role |
| Fluorene/Fluorenone | Starting Material |
| Benzoyl Chloride/Benzoic Anhydride | Acylating Agent |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |
| Carbon Disulfide/Dichloroethane | Solvent |
Research has shown that the Friedel-Crafts acetylation of 9H-fluorene can yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-substituted product being dominant. ruc.dk This suggests that a similar regioselectivity can be expected in the benzoylation reaction.
Approaches Involving Organometallic Reagents and Enolates
Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. mmcmodinagar.ac.inmt.comlibretexts.org While not the most direct route to this compound from fluorenone, they are crucial in multi-step syntheses. For instance, a Grignard reagent derived from a protected 2-bromofluorene (B47209) could potentially react with benzaldehyde, followed by oxidation, to yield the desired product.
Enolates, which are carbanions derived from carbonyl compounds, also play a role in the functionalization of fluorene derivatives. The C-9 position of fluorene is acidic and can be deprotonated to form an anion that can be alkylated or acylated. thieme-connect.de While this reactivity is at the C-9 position, it highlights the utility of enolate-type chemistry in modifying the fluorene scaffold.
Multi-Step Synthesis from Substituted Fluorenes and Fluorenones
Often, the most practical approach to complex substituted fluorenones involves a multi-step synthetic sequence. youtube.com This allows for greater control over the introduction of functional groups. A plausible multi-step synthesis of this compound could begin with the selective bromination or nitration of fluorene or fluorenone to introduce a functional group at the 2-position. researchgate.net This initial functionalization then serves as a handle for subsequent transformations.
For example, 2-bromofluorenone can be subjected to a Suzuki or Stille coupling reaction with a benzoyl-containing organometallic reagent. Alternatively, a cyano group introduced at the 2-position could be converted to a carboxylic acid, which could then be transformed into the target ketone via reaction with an organolithium reagent followed by oxidation. researchgate.net The synthesis of 2,7-diaryl substituted fluorenones often utilizes palladium and nickel-catalyzed cross-coupling reactions. sioc-journal.cn
Regioselectivity and Chemoselectivity in this compound Synthesis
Controlling the position of the incoming benzoyl group (regioselectivity) and ensuring that only the desired functional group reacts (chemoselectivity) are critical challenges in the synthesis of this compound. nih.govrsc.orgrsc.org
In Friedel-Crafts acylation of fluorene, the substitution pattern is directed by the existing ring system. The 2 and 7 positions are generally the most electronically activated and sterically accessible, leading to a preference for substitution at these sites. ruc.dk Achieving exclusive substitution at the 2-position often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. The presence of a carbonyl group in fluorenone deactivates the aromatic rings, making Friedel-Crafts reactions more challenging and potentially altering the regiochemical outcome compared to fluorene.
In multi-step syntheses, the regioselectivity is often established in the initial functionalization step. For instance, the nitration of fluorenone can be controlled to favor the 2-nitro isomer. researchgate.net Subsequent transformations must then be chemoselective, targeting the introduced functional group without affecting the fluorenone carbonyl or other parts of the molecule. The development of highly regioselective synthetic methods, such as the intramolecular cyclization of specifically substituted urea (B33335) derivatives, highlights the ongoing efforts to control selectivity in complex syntheses. mdpi.com
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com In the context of this compound synthesis, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.
One green approach involves the use of solid acid catalysts or ionic liquids to replace traditional Lewis acids like AlCl₃ in Friedel-Crafts reactions. sigmaaldrich.com These alternative catalysts can often be recycled and reused, minimizing waste. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com Solvent-free reaction conditions, where the reactants are ground together, sometimes with a solid support, represent a further step towards greener synthesis by eliminating the need for volatile organic solvents. wjpmr.comumich.edu For example, a green method for synthesizing benzoxazoles and benzothiazoles utilized an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on nanoparticles under solvent-free sonication, demonstrating the potential for such methods in related heterocyclic syntheses. nih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Approach | Green Approach |
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Recyclable solid acids, ionic liquids |
| Solvent | Volatile organic solvents (e.g., CS₂, CH₂Cl₂) | Solvent-free, water, or recyclable solvents |
| Energy | Conventional heating (hours) | Microwave irradiation (minutes) |
| Waste | Significant, often hazardous | Minimized, less hazardous |
Elucidation of Chemical Reactivity and Transformation Pathways of 2 Benzoylfluoren 9 One
Reactions at the Ketone Functionality of 2-Benzoylfluoren-9-one
The this compound molecule possesses two electrophilic carbonyl centers: the C9 ketone of the fluorenone core and the exocyclic ketone of the benzoyl group. Both are susceptible to nucleophilic attack, a cornerstone reaction for aldehydes and ketones. youtube.com The reactivity of these ketones can be modulated by their electronic and steric environments. The fluorenone ketone is part of a larger, conjugated π-system, which can influence its electrophilicity.
Common transformations include reduction to alcohols and addition of organometallic reagents. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketones into secondary alcohols. youtube.com The use of milder or bulkier reagents may allow for selective reduction of one ketone over the other.
Grignard reagents and other organometallics add to the carbonyl carbons to form tertiary alcohols after an aqueous workup. youtube.com Furthermore, these ketones can react with nitrogen-based nucleophiles. Primary amines will typically form imines, while secondary amines yield enamines, where possible. youtube.com Another key reaction is the formation of cyanohydrins through the addition of a cyanide nucleophile. youtube.com
Aromatic Reactivity of the Fluorenone and Benzoyl Moieties
The aromatic rings of both the fluorenone nucleus and the benzoyl group can undergo electrophilic aromatic substitution. However, the carbonyl groups are strongly deactivating and meta-directing substituents due to their electron-withdrawing nature through resonance and induction. This significantly reduces the reactivity of the aromatic rings towards electrophiles compared to benzene (B151609).
For the benzoyl group, electrophilic attack will be directed to the meta positions (positions 3' and 5') of the phenyl ring. The fluorenone scaffold is more complex. The C2-benzoyl group deactivates the A ring (carbons 1-4), while the C9-keto group deactivates both the A and C rings. The C2-benzoyl group will direct incoming electrophiles on the A ring to the 1 and 3 positions. The C9-keto group directs to the 2 and 7 positions. The combined effect makes positions 1, 3, and 7 the most likely, albeit still difficult, sites for substitution.
Rearrangement Reactions Involving the this compound Scaffold
The rigid scaffold of this compound can be induced to undergo various molecular rearrangements, often leading to novel and complex molecular architectures. These reactions typically require the pre-functionalization of the parent molecule.
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. libretexts.orghcpgcollege.edu.in The classification, such as wikipedia.orgorganicreactions.org or youtube.comyoutube.com, denotes the number of atoms over which the bond migrates in each fragment. dspmuranchi.ac.in For a derivative of this compound to undergo such a reaction, an appropriate π-system and migrating group must be present.
For instance, a derivative containing an allyl group could potentially undergo a youtube.comyoutube.com sigmatropic rearrangement, such as the Claisen rearrangement if an allyl ether is formed, or the Cope rearrangement if a 1,5-diene system is constructed. libretexts.orglibretexts.org These reactions are typically thermally or photochemically induced and proceed with high stereospecificity. hcpgcollege.edu.indspmuranchi.ac.in The reaction is governed by the conservation of orbital symmetry. youtube.com
The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, a reaction that can be catalyzed by acid or base. wikipedia.orgorganicreactions.org This reaction is reversible, and the equilibrium favors the more thermodynamically stable α-hydroxy ketone product. wikipedia.orgresearchgate.net
To apply this to the this compound system, a precursor α-hydroxy ketone derivative is required. This could be synthesized, for example, by the selective reduction of one ketone and subsequent oxidation of the adjacent carbon. In such a derivative, for instance, with a hydroxyl group at C9 and the ketone at the benzoyl carbon, a 1,2-shift could be induced. Depending on the conditions, this could involve the migration of the fluorenyl group or the phenyl group, leading to a rearranged isomeric structure. The synthetic utility of this rearrangement often lies in its application to ring expansion or contraction in complex molecules. organicreactions.orgd-nb.infonih.gov
Oxidative Transformations of this compound Derivatives
The ketone functionalities in this compound derivatives are susceptible to oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction converts ketones into esters (or lactones from cyclic ketones) using peroxy acids or other peroxides. beilstein-journals.org The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of oxygen. beilstein-journals.org
The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl. When applying this to this compound, the migration of one of the aryl groups (fluorenyl or phenyl) would be expected. The relative migratory ability of the specific aryl groups involved would dictate the final ester product. For example, oxidation of the benzoyl ketone would lead to either a phenyl ester of a fluorenyl carboxylic acid or a fluorenyl ester of benzoic acid.
[2+2]-Cycloaddition Reactions
[2+2]-cycloaddition reactions involve the union of two components with two atoms each to form a four-membered ring. pku.edu.cn A prominent example involving ketones is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a ketone and an alkene to form an oxetane (B1205548).
Under UV irradiation, one of the ketone groups in this compound can be excited to its triplet state. This excited state can then react with an alkene in a concerted or stepwise fashion to yield a four-membered oxetane ring. The reaction can potentially occur at either the C9-ketone or the benzoyl ketone, leading to different isomeric products. The regioselectivity and stereoselectivity of the cycloaddition depend on the nature of the alkene and the stability of any potential diradical intermediates formed during a stepwise mechanism. Such reactions are powerful tools for constructing strained ring systems. researchgate.netrsc.org
Table of Compounds
Photophysical and Photochemical Characterization and Reactivity of 2 Benzoylfluoren 9 One
Electronic Excited States and Energy Transfer Processes
Upon absorption of light, molecules are promoted to electronically excited states. libretexts.org These states are transient and can deactivate through several pathways, including radiative processes like fluorescence and phosphorescence, and non-radiative processes. libretexts.orgnih.gov The nature of these excited states and their subsequent deactivation pathways are fundamental to the photochemistry of a compound. mdpi.com
In the context of 2-benzoylfluoren-9-one, the initial absorption of light populates a singlet excited state. Due to the presence of the benzoyl group, which contains a carbonyl moiety, intersystem crossing to a triplet excited state is an efficient process. The triplet state is often implicated in the subsequent photochemical reactions of such ketones.
Energy transfer is a key process where an excited donor molecule transfers its excitation energy to an acceptor molecule. nih.govrug.nl This can occur through different mechanisms, such as Förster resonance energy transfer (FRET) or Dexter energy transfer. The efficiency of energy transfer is dependent on factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the molecules, and their relative orientation. rug.nl For a compound like this compound, its triplet excited state can act as a photosensitizer, transferring its energy to other molecules and initiating their photochemical reactions.
| Photophysical Parameter | Description |
| Excited State | A state of a molecule with higher energy than its ground state, reached by absorbing a photon. |
| Singlet State | An electronic state where all electron spins are paired. |
| Triplet State | An electronic state with two unpaired electrons of parallel spin. |
| Intersystem Crossing (ISC) | A non-radiative process involving a change in spin multiplicity, typically from a singlet to a a triplet state. |
| Energy Transfer | A process by which an excited molecule (donor) transfers its electronic excitation energy to another molecule (acceptor). |
Photoreactivity Mechanisms: Intramolecular and Intermolecular Pathways
The photoreactivity of this compound is dictated by the behavior of its excited states, which can undergo both intramolecular and intermolecular reactions.
Type II Photochemistry and Hydrogen Abstraction Processes
A characteristic reaction of ketones with accessible triplet states is the Type II photochemical process. This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. This process leads to the formation of a 1,4-biradical intermediate. Subsequent reactions of this biradical, such as cyclization or cleavage, lead to the final products.
Intermolecular hydrogen abstraction is another significant pathway where the excited this compound abstracts a hydrogen atom from a suitable donor molecule in its environment. This process also generates radical species that can initiate further chemical transformations.
Biradical Intermediates in this compound Photoreactions
As mentioned, biradical intermediates are central to the photoreactivity of this compound. The 1,4-biradical formed via the Type II process is a key example. The fate of this biradical is influenced by factors such as the molecular structure and the reaction conditions. It can either cyclize to form a cyclobutanol (B46151) derivative or undergo cleavage (Norrish Type II cleavage) to yield an enol and an alkene. The study of these biradicals provides valuable insight into the mechanistic details of the photoreactions.
Photocycloaddition Reactions Involving this compound
Photocycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic structures. researchgate.netlibretexts.org this compound, upon photochemical excitation, can participate in such reactions.
[2+2]-Cycloaddition Pathways
The [2+2] photocycloaddition is a reaction where two unsaturated molecules, one of which is in an excited state, combine to form a four-membered ring. utwente.nlresearchgate.net The excited triplet state of this compound can react with alkenes in a [2+2] cycloaddition manner. This reaction typically proceeds in a stepwise fashion through a biradical intermediate. The regioselectivity and stereoselectivity of these reactions are of significant interest in synthetic chemistry. nih.govresearchgate.net
The reaction is initiated by the addition of the excited ketone to the alkene, forming an exciplex which then collapses to a 1,4-biradical. Subsequent ring closure of this biradical yields the cyclobutane (B1203170) product.
| Reaction Type | Intermediate | Product |
| Type II Photochemistry | 1,4-Biradical | Cyclobutanol or Cleavage Products |
| [2+2] Photocycloaddition | 1,4-Biradical | Cyclobutane derivative |
Stereochemical Aspects of Photocycloadditions
The stereochemistry of [2+2] photocycloaddition reactions is a complex issue that depends on the nature of the reactants and the reaction conditions. nih.gov In the case of reactions involving this compound, the stereochemical outcome is determined at the stage of the biradical intermediate. The relative orientation of the substituents in the cyclobutane ring is influenced by steric and electronic factors within the biradical before ring closure. Understanding these factors is crucial for controlling the stereochemistry of the final products. nih.gov
In-depth Analysis of this compound Reveals Research Gap
A thorough investigation into the scientific literature for the chemical compound this compound, with the specific CAS number 16275-68-6, has revealed a significant lack of published data regarding its detailed photophysical and photochemical properties. Despite extensive searches for information on its quantum yield determinations, non-radiative deactivation pathways, and its potential as a photosensitizer or photocatalyst, no specific research findings for this particular molecule could be located.
The current body of scientific literature provides considerable information on the parent molecule, 9-fluorenone (B1672902), and various other derivatives. For instance, studies on 9-fluorenone detail its relatively slow intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁), a process that is significantly less efficient than in the structurally related benzophenone. The photophysics of fluorenone are known to be influenced by solvent polarity and hydrogen bonding, which can affect the energy levels of its nπ* and ππ* electronic states. Furthermore, 9-fluorenone and some of its derivatives, like 9-fluorenone-2-carboxylic acid, have been investigated for their photosensitizing properties.
However, the specific influence of the 2-benzoyl substituent on the photophysical and photochemical behavior of the fluorenone core remains uncharacterized in publicly accessible research. Data on fluorescence and phosphorescence quantum yields, the rates of non-radiative processes such as internal conversion and intersystem crossing, and any explorations of its utility in photosensitization or photocatalytic applications are conspicuously absent for this compound.
This gap in the literature indicates that the photophysical and photochemical characterization of this compound is a novel area for investigation. Future research would be necessary to determine the following:
Advanced Computational Chemistry and Theoretical Studies of 2 Benzoylfluoren 9 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. researchgate.net For 2-benzoylfluoren-9-one, these methods unravel the distribution of electrons and predict its chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of complex molecules like this compound. aps.orgmdpi.com DFT methods are based on the principle that the ground-state energy and other properties of a system can be determined from its electron density. mdpi.com This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.netyoutube.com
DFT calculations can provide valuable information about:
Molecular geometry: Predicting the three-dimensional arrangement of atoms.
Electronic properties: Determining the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential.
Reactivity descriptors: Calculating parameters like electronegativity, hardness, and softness, which help in understanding the molecule's reactivity. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions. youtube.com Various functionals have been developed, each with its strengths and weaknesses for specific types of chemical problems. udel.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms. researchgate.net This technique allows for the exploration of the conformational landscape and the study of intermolecular interactions of this compound over time. researchgate.net
Key applications of MD simulations for this compound include:
Conformational analysis: Identifying the stable and low-energy conformations of the molecule by simulating its movements and rotations around single bonds. cresset-group.com
Intermolecular interactions: Simulating how this compound interacts with other molecules, such as solvents or other solute molecules. This is critical for understanding its behavior in solution and in condensed phases.
The quality of MD simulations depends heavily on the accuracy of the force field used, which defines the potential energy of the system as a function of atomic coordinates. mdpi.com
Prediction of Spectroscopic Signatures and Photophysical Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these predictions can guide experimental studies and aid in the characterization of the compound.
Theoretical approaches can be used to predict:
UV-Vis absorption spectra: By calculating the energies of electronic transitions between the ground and excited states. irb.hr
Vibrational spectra (Infrared and Raman): By calculating the vibrational frequencies and intensities of the molecule's normal modes. nih.gov
NMR chemical shifts: By calculating the magnetic shielding of the nuclei in the molecule. irb.hr
Photophysical parameters: Such as fluorescence and phosphorescence energies, quantum yields, and lifetimes, which are crucial for understanding its potential applications in materials science and optoelectronics.
Deep learning and machine learning approaches are also being developed to predict spectroscopic properties from metabolic data, offering new avenues for analysis. nih.gov
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. mit.eduims.ac.jp For this compound, these methods can be used to elucidate reaction mechanisms and identify the high-energy transition states that govern the reaction rates. mit.eduims.ac.jp
Key aspects of these studies include:
Mapping potential energy surfaces: Identifying the reactants, products, intermediates, and transition states along a reaction coordinate. aps.org
Calculating activation energies: Determining the energy barrier that must be overcome for a reaction to occur. chemrxiv.org
Characterizing transition state structures: Understanding the geometry of the molecule at the peak of the energy barrier. arxiv.org
Recent advancements in computational methods, including the use of machine learning and artificial intelligence, are making the prediction of transition states faster and more accurate. mit.educhemrxiv.org
Structure-Reactivity Relationship Analysis Through Computational Approaches
Computational approaches can establish quantitative structure-reactivity relationships (QSRR), which correlate the structural features of a molecule with its chemical reactivity. chemrxiv.orgchemrxiv.org For a series of derivatives of this compound, these methods can predict how changes in the molecular structure will affect its reactivity. chemrxiv.orgrsc.org
This analysis involves:
Calculating molecular descriptors: Quantifying various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Developing mathematical models: Correlating these descriptors with experimentally determined or computationally calculated reactivity parameters. chemrxiv.org
Predicting the reactivity of new compounds: Using the established model to estimate the reactivity of designed molecules before they are synthesized. chemrxiv.org
By understanding these relationships, chemists can rationally design new molecules with desired reactivity for specific applications. rsc.org
Exploration of Derivatives and Analogues of 2 Benzoylfluoren 9 One
Synthesis and Structural Modification of 2-Benzoylfluoren-9-one Derivatives
The synthesis of this compound derivatives can be achieved through various established and innovative chemical transformations. These modifications can be broadly categorized into those affecting the fluorenone core and those targeting the benzoyl group.
The introduction of different substituent groups onto the aromatic rings of this compound can significantly alter its reactivity and electronic characteristics. These effects are primarily governed by the interplay of inductive and resonance effects of the substituents.
Electron-donating groups (EDGs) , such as amino (-NH2) and alkoxy (-OR) groups, increase the electron density of the aromatic system. This generally enhances the reactivity of the ring towards electrophilic substitution and can lead to a bathochromic (red) shift in the molecule's absorption and emission spectra.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the aromatic system. This deactivates the ring towards electrophilic attack and can cause a hypsochromic (blue) shift in its photophysical properties.
The position of the substituent also plays a crucial role in determining its effect. Substituents can direct incoming groups to specific positions on the aromatic ring (ortho, meta, or para), influencing the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution, activating groups are typically ortho- and para-directing, while most deactivating groups are meta-directing, with the exception of halogens which are deactivating but ortho- and para-directing.
A study on substituted polycyclic aromatic hydrocarbons with nitro (NO2) and amino (NH2) groups demonstrated that the substituent's effect is also dependent on its position on the aromatic system. The electronic properties of the substituent, as quantified by descriptors like cSAR(X), are strongly correlated with the bond length between the ipso-carbon and the nitrogen atom of the substituent.
The following table summarizes the general effects of common substituents on the reactivity and electronic properties of aromatic rings:
| Substituent Group | Classification | Effect on Reactivity | Directing Effect |
| -OH, -NH2, -OR | Activating | Increases | Ortho, Para |
| -Alkyl | Activating | Increases | Ortho, Para |
| -Halogen | Deactivating | Decreases | Ortho, Para |
| -NO2, -CN, -COR | Deactivating | Decreases | Meta |
This table provides a general overview of substituent effects.
Both the fluorenone core and the benzoyl group of this compound offer sites for functionalization, enabling the introduction of a wide array of chemical moieties.
Functionalization of the Fluorenone Core:
The fluorenone core can be modified through various reactions. For instance, palladium-catalyzed reactions are effective for creating new C-C and C-N bonds. The carbonyl group of the fluorenone can undergo condensation reactions with compounds like thiosemicarbazide (B42300) to form derivatives with new heterocyclic rings. Additionally, the aromatic rings of the fluorenone can be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation. For example, 2-fluoro-9-fluorenone (B1347075) is a known derivative.
Functionalization of the Benzoyl Group:
The benzoyl group provides a reactive handle for a variety of chemical transformations. The term "benzylic" refers to the position of the first carbon atom attached to a benzene (B151609) ring. The reactivity of this position is enhanced due to the stability of the resulting benzylic radicals.
Common functionalization reactions at the benzylic position include:
Oxidation: Benzylic methylene (B1212753) groups can be oxidized to carbonyl groups.
Halogenation: The Wohl-Ziegler reaction can be used to brominate a benzylic C-H bond.
Furthermore, the phenyl ring of the benzoyl group can be substituted using standard electrophilic aromatic substitution methods to introduce various functional groups, thereby modifying the electronic properties of the entire molecule.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of chiral derivatives of this compound is an area of significant interest, particularly for applications in asymmetric catalysis and materials science. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral precursor.
For instance, a convergent synthetic approach can be employed where a chiral amine building block is reacted with a halo-purine intermediate to produce the desired chiral product. Another method involves the use of visible light-promoted photoredox catalysis for the stereoselective addition of C-radicals to a chiral imine. The choice of a specific chiral ligand, such as a P-chiral monophosphine ligand in nickel-catalyzed reactions, can lead to the formation of chiral products with high enantioselectivity.
The introduction of a bulky substituent, like a tert-butyl group, into a chiral ligand can increase conformational rigidity and lead to a higher level of thermodynamically controlled stereoselectivity.
Structure-Reactivity and Structure-Photophysical Property Relationships in Derivatives
Understanding the relationship between the structure of a molecule and its properties is fundamental to the rational design of new functional materials.
Structure-Reactivity Relationships:
The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The presence of different functional groups can influence reaction rates and pathways. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density at various positions in the molecule, affecting its susceptibility to nucleophilic or electrophilic attack. Computational methods, such as data-driven modeling, are increasingly being used to predict reactivity parameters from molecular structures, facilitating the design of molecules with desired reactivity.
Structure-Photophysical Property Relationships:
The photophysical properties of this compound derivatives, such as their absorption and emission wavelengths, are highly dependent on their chemical structure. By systematically modifying the structure, these properties can be tuned. For example, extending the π-conjugated system or introducing specific donor-acceptor groups can lead to significant shifts in the absorption and emission spectra.
Studies on coumarin (B35378) derivatives have shown that:
Introducing an electron-withdrawing group at position 3 can decrease the fluorescence quantum yield.
Replacing a dialkylamino group with a julolidine (B1585534) ring can cause a bathochromic shift in absorption and emission.
Adding a trifluoromethyl group at position 4 can enhance photostability and shift the emission to the near-infrared region.
Theoretical calculations can provide insights into the electronic transitions and help explain the observed photophysical behavior.
Design and Synthesis of Novel Scaffolds Based on this compound
The this compound framework can serve as a versatile starting point for the construction of more complex and novel molecular scaffolds. These new scaffolds can be designed to possess unique three-dimensional structures and functionalities, opening up possibilities for new applications.
For example, the fluorenone core can be incorporated into larger polymeric structures, leading to materials with interesting electronic and optical properties. The synthesis of such novel scaffolds often involves multi-step reaction sequences and may utilize advanced synthetic methodologies like cross-coupling reactions or ring-closing metathesis. The design of these scaffolds is often guided by computational modeling to predict their properties and guide synthetic efforts.
Sophisticated Analytical Methodologies for Research on 2 Benzoylfluoren 9 One
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scirp.org This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials. psu.edu For fluorenone derivatives, single-crystal X-ray diffraction (SCXRD) is instrumental in confirming their molecular structures and understanding their packing in the solid state. nih.gov
The process begins with the growth of high-quality single crystals of the compound of interest. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is collected on a detector. scirp.org By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the crystal and, from that, deduce the atomic structure. psu.edu
Table 1: Representative Crystallographic Data for a Fluorenone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.787 |
| b (Å) | 11.602 |
| c (Å) | 14.244 |
| α (°) | 90 |
| β (°) | 91.94 |
| γ (°) | 90 |
| Volume (ų) | 1780.5 |
| Z | 4 |
Note: The data in this table is representative of a fluorenone derivative and is provided for illustrative purposes. Actual values for 2-benzoylfluoren-9-one would require experimental determination.
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry) in Reaction Studies
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. rsc.org Differential Scanning Calorimetry (DSC) is a widely used thermal analysis method that measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.org This technique can detect thermal events such as melting, crystallization, and glass transitions.
In the context of fluorenone derivatives, DSC is employed to determine their melting points, glass transition temperatures (Tg), and thermal stability. acs.org This information is critical for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), where the thermal stability of the materials is a key performance parameter. tandfonline.com
A typical DSC experiment involves heating a small amount of the sample at a constant rate in a controlled atmosphere. The resulting thermogram plots heat flow against temperature, with endothermic and exothermic peaks indicating thermal transitions. For example, a study on a series of fluorene (B118485) derivatives demonstrated that substitutions on the fluorene core significantly influence their thermal properties, including their melting points and glass transition temperatures. acs.org
Thermogravimetric analysis (TGA) is another thermal analysis technique often used in conjunction with DSC. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. rsc.org Research on fluorene and fluorenone-based molecules has shown that these compounds generally exhibit good thermal stability, with decomposition temperatures often exceeding 250°C. rsc.org
Table 2: Representative Thermal Analysis Data for a Fluorenone Derivative
| Property | Value |
| Melting Point (Tm) | 171 °C |
| Glass Transition Temperature (Tg) | 145 °C |
| Decomposition Temperature (Td) | > 350 °C |
Note: The data in this table is based on studies of fluorene derivatives and is for illustrative purposes. acs.org The thermal properties of this compound would need to be determined experimentally.
Emerging Applications of 2 Benzoylfluoren 9 One in Materials Science and Catalysis Research
Integration in Functional Materials Science
The unique structural and photophysical properties of 2-benzoylfluoren-9-one have positioned it as a valuable component in the development of advanced functional materials. Its applications span across photoactive materials, organic electronics, and polymeric systems, where it contributes to enhanced performance and novel functionalities.
Photoactive Materials and Organic Electronics
Photoactive materials, which absorb light and convert it into other forms of energy, are fundamental to various technologies, including organic electronics. scribd.com Organic electronics utilize carbon-based materials in electronic devices, offering advantages such as flexibility and lower production costs. fau.eunih.gov The integration of this compound into these materials is driven by its ability to influence their electronic and optical properties.
In the realm of organic electronics, materials are designed to facilitate charge transport and control light emission. rsc.org The performance of devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is highly dependent on the properties of the organic semiconductors used. scribd.comrsc.org While specific studies detailing the direct incorporation of this compound into these devices are emerging, the broader class of fluorenone derivatives has shown promise. The rigid, planar structure of the fluorenone core, combined with the electron-withdrawing nature of the benzoyl group, can enhance electron affinity and improve charge transport characteristics, which are crucial for efficient device operation.
The development of photoactive materials often involves tailoring molecules to absorb light in specific regions of the electromagnetic spectrum. The chromophoric nature of this compound makes it a candidate for applications requiring light absorption, such as in photosensitizers or charge-generating layers.
Polymeric Systems and Composites
The incorporation of functional molecules like this compound into polymeric systems can lead to the creation of composites with tailored properties. mdpi.com Polymer composites are materials where a matrix polymer is reinforced with a filler to enhance its performance. mdpi.com The addition of this compound can impart photoactive or other desired functionalities to otherwise inert polymer matrices. uniquepolymersystems.com
For instance, dispersing this compound within a polymer matrix can create a material with specific optical or electronic responses. Such composites could find use in applications like photo-patternable films or as components in sensors. The compatibility between the fluorenone derivative and the host polymer is crucial for achieving a uniform dispersion and maximizing the functional properties of the composite. nih.gov
The table below summarizes the potential roles of this compound in these material science applications.
| Application Area | Potential Role of this compound | Desired Outcome |
| Organic Electronics | Electron-transporting material | Improved device efficiency and stability |
| Host material for emissive dopants | Enhanced light emission in OLEDs | |
| Photoactive Materials | Photosensitizer | Efficient light harvesting |
| Charge-generating molecule | Enhanced charge separation in solar cells | |
| Polymeric Composites | Functional filler | Imparting photo-responsiveness to polymers |
| Additive for optical films | Tuning of refractive index or absorption |
Catalytic Roles and Applications
The reactivity of the carbonyl groups and the aromatic system in this compound makes it an interesting candidate for investigation in various catalytic applications. Its potential extends to homogeneous, heterogeneous, and photocatalytic processes.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. savemyexams.comchemguide.co.uk This allows for high selectivity and mild reaction conditions. youtube.com While specific examples of this compound as a primary homogeneous catalyst are not extensively documented, its derivatives could potentially act as ligands for metal catalysts. The oxygen atoms of the carbonyl groups could coordinate with metal centers, influencing the catalyst's electronic properties and reactivity. For example, in olefin isomerization, transition metal complexes with specific ligands are used to catalyze the reaction. rsc.org The electronic nature of the ligand, in this case, a derivative of this compound, could be tuned to optimize the catalytic activity.
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. chemguide.co.ukyoutube.com Typically, a solid catalyst is used for reactions in the gas or liquid phase. youtube.com This offers the significant advantage of easy separation of the catalyst from the reaction mixture. youtube.com this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. nih.govrsc.org This approach combines the potential catalytic activity of the fluorenone moiety with the practical benefits of heterogeneous systems. The performance of such a catalyst would depend on factors like the method of immobilization and the nature of the support material. nih.gov
Photocatalysis and Photoinduced Transformations
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. mdpi.com This field has gained significant attention as a sustainable method for chemical synthesis. mdpi.combeilstein-journals.org The process often involves the generation of reactive radical species through photoinduced electron transfer (SET) or energy transfer (EnT). nih.gov
Given its photochemical properties, this compound is a promising candidate for photocatalysis. Upon absorption of light, it can be promoted to an excited state, from which it can initiate chemical transformations. It could act as a photosensitizer, absorbing light and then transferring the energy to a substrate to induce a reaction. Alternatively, it could participate directly in electron transfer processes, acting as either a photo-oxidant or a photo-reductant.
Recent developments in photocatalysis have focused on using visible light, which is more environmentally friendly than UV radiation. mdpi.com The ability of this compound to absorb in the near-UV and visible regions makes it relevant for such applications. Photoinduced transformations, such as the aerobic oxidation of alcohols to carbonyl compounds or the dehydrogenation of C-N bonds, often rely on photocatalysts that can effectively interact with light and substrates. mdpi.com The combination of biocatalysis and photocatalysis is also an emerging area where light is used to drive enzymatic reactions, offering new synthetic pathways. illinois.edu Transition metal-based photocatalysts have also been explored for their ability to both harvest light and catalyze reactions. rsc.org
The table below outlines the potential catalytic applications of this compound.
| Catalysis Type | Potential Role of this compound | Key Advantages |
| Homogeneous Catalysis | Ligand for metal catalysts | High selectivity, mild reaction conditions |
| Heterogeneous Catalysis | Immobilized on a solid support | Easy catalyst separation and recycling |
| Photocatalysis | Photosensitizer or direct photocatalyst | Use of light as a clean energy source |
Design of this compound Derived Ligands and Catalysts
The design of effective ligands and catalysts is a cornerstone of modern chemical synthesis, enabling the efficient and selective production of a wide array of chemical compounds. The architectural framework of a ligand is crucial as it dictates the coordination geometry and electronic properties of the resulting metal complex, which in turn governs its catalytic activity and selectivity.
Theoretically, the this compound molecule offers several avenues for modification to create ligands. The carbonyl groups of the fluorenone and benzoyl moieties, as well as the aromatic rings, could serve as coordination sites or as points for functionalization to introduce donor atoms like nitrogen, phosphorus, or sulfur. These modifications could yield monodentate, bidentate, or polydentate ligands capable of forming stable complexes with various transition metals.
For instance, the ketone functionalities could be transformed into imines or hydrazones through condensation reactions with primary amines or hydrazines, respectively. This would introduce nitrogen donor atoms, creating Schiff base-type ligands. Such ligands are well-known for their ability to form stable complexes with a variety of metal ions, which have shown catalytic activity in numerous organic transformations.
Furthermore, the aromatic backbone of this compound could be functionalized with phosphine (B1218219) or other coordinating groups. The synthesis of such derivatives would provide access to a new class of ligands with potentially unique steric and electronic properties. The rigidity of the fluorene (B118485) unit could impart a specific pre-organization to the ligand, influencing the stereochemical outcome of catalytic reactions.
Despite these theoretical possibilities, the scientific literature currently lacks specific examples and detailed research findings on the synthesis and catalytic application of ligands and catalysts directly derived from this compound. Research in the broader field of fluorene-containing compounds has led to the development of catalysts for various reactions, but these are typically derived from other functionalized fluorenes, such as fluoren-9-ylidene malonate.
The absence of dedicated research in this specific area indicates that the potential of this compound as a scaffold for ligand and catalyst design is a field ripe for exploration. Future research efforts could focus on the systematic synthesis of derivatives and the evaluation of their coordination chemistry and catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization. Such studies would be instrumental in uncovering the potential of this compound in materials science and catalysis research.
Concluding Remarks and Future Research Perspectives for 2 Benzoylfluoren 9 One
Current Challenges and Knowledge Gaps
Despite the interest in fluorenone derivatives, research specifically focused on 2-benzoylfluoren-9-one is not extensively documented, leading to several challenges and knowledge gaps:
Limited Synthesis and Characterization Data: While general synthetic methods for fluorenones are established, specific high-yield, scalable, and environmentally benign synthesis routes for this compound are not well-documented. researchgate.netnih.gov A significant knowledge gap exists in the comprehensive characterization of its photophysical and electrochemical properties. researchgate.net Understanding how the benzoyl substituent at the 2-position influences the electronic structure and excited-state dynamics of the fluorenone core is crucial for predicting its behavior in various applications. researchgate.net
Scarcity of Application-Oriented Studies: There is a notable absence of studies exploring the practical applications of this compound. While fluorenones, in general, are investigated for their roles in organic light-emitting diodes (OLEDs), organic semiconductors, and as bioactive compounds, the specific potential of the 2-benzoyl derivative remains largely unexplored. researchgate.netnih.gov
Computational Modeling Deficiencies: Comprehensive theoretical studies and computational modeling of this compound are scarce. Such studies are essential for predicting its electronic properties, molecular geometry, and potential for intermolecular interactions, which are critical for designing new materials and understanding reaction mechanisms. researchgate.netnih.gov
Promising Avenues for Future Research Directions
Future research on this compound should aim to address the existing knowledge gaps and unlock its application potential. The following areas represent promising directions:
Advanced Synthesis and Functionalization: Developing novel and efficient synthetic methodologies for this compound and its derivatives is a primary research avenue. This includes exploring green chemistry approaches and catalytic methods to improve yields and reduce environmental impact. researchgate.net Furthermore, systematic functionalization of the fluorenone and benzoyl moieties could lead to a library of compounds with tunable properties.
In-depth Photophysical and Electrochemical Analysis: A thorough investigation of the photophysical properties, including absorption, emission, and excited-state lifetimes, is critical. researchgate.net Similarly, detailed electrochemical studies are necessary to determine its redox behavior and energy levels (HOMO/LUMO), which are vital for applications in organic electronics. researchgate.net
Materials Science Applications: Given the properties of related fluorenone derivatives, this compound could be a promising candidate for various materials science applications. Research should focus on its potential as a building block for:
Organic Light-Emitting Diodes (OLEDs): Investigating its utility as an emissive material, host material, or electron transport material in OLED devices. researchgate.net
Organic Photovoltaics (OPVs): Exploring its potential as a non-fullerene acceptor or as a component in donor-acceptor polymers for solar cell applications.
Sensors: Developing chemical sensors based on the quenching or enhancement of its fluorescence in the presence of specific analytes.
Exploration of Biological Activity: Many fluorenone derivatives exhibit interesting biological activities. nih.gov Screening this compound for potential antimicrobial, antiviral, or anticancer properties could open up new avenues in medicinal chemistry.
Potential for Interdisciplinary Collaborations and Innovations
The advancement of research on this compound will be significantly enhanced through interdisciplinary collaborations. The synergy between different fields can foster innovation and accelerate the translation of fundamental research into practical applications.
Chemistry and Materials Science: Collaboration between synthetic organic chemists and materials scientists is essential for the design, synthesis, and fabrication of novel organic electronic devices. Chemists can focus on tailoring the molecular structure, while materials scientists can investigate the thin-film morphology, device physics, and performance.
Computational and Experimental Chemistry: Joint efforts between computational and experimental chemists can provide a deeper understanding of the structure-property relationships of this compound. Theoretical calculations can guide experimental work by predicting the properties of new derivatives, thus saving time and resources. researchgate.netnih.gov
Chemistry and Biology/Pharmacology: If initial screenings show biological activity, collaboration with biologists and pharmacologists will be crucial to evaluate the efficacy, mechanism of action, and potential therapeutic applications of this compound and its derivatives.
Q & A
Q. How do crystallographic defects in this compound single crystals impact optoelectronic properties?
- Methodological Answer : Characterize defects via AFM and PL microscopy . Correlate dislocation density with charge-carrier mobility using time-resolved microwave conductivity (TRMC). Compare with defect-free models grown via Bridgman-Stockbarger techniques .
Methodological Notes for Data Interpretation
- Reproducibility : Document all experimental parameters (catalyst loading, solvent ratios) in supplementary files .
- Conflict Resolution : When data conflicts arise (e.g., varying ΦF), re-examine instrumental calibration and environmental controls .
- Ethical Reporting : Avoid selective data omission; disclose all replicates and outliers in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
